Tetrasodium 4,4'-carbonyldiphthalate
Description
Tetrasodium 4,4'-carbonyldiphthalate is a tetrasodium salt characterized by a central carbonyl group bridging two phthalate-derived aromatic moieties. These compounds are typically water-soluble and used in industrial applications such as dyes, chelating agents, or biological stains.
Properties
CAS No. |
68123-48-8 |
|---|---|
Molecular Formula |
C17H6Na4O9 |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
tetrasodium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4Na/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
InChI Key |
IWTKLQMUXFOIAG-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Related CAS |
2479-49-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-carbonyldiphthalate typically involves the reaction of phthalic anhydride with sodium carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the production of tetrasodium 4,4’-carbonyldiphthalate is carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tetrasodium 4,4’-carbonyldiphthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of tetrasodium 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Features
The following table compares tetrasodium 4,4'-carbonyldiphthalate with structurally related tetrasodium salts:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |
|---|---|---|---|---|
| This compound* | C₃₄H₂₄N₆O₁₆S₄·4Na | ~992.81 | Carbonyl, sulfonate | Biphenyl-linked phthalate |
| Direct Blue 15 (C.I. 24400) | C₃₄H₂₄N₆O₁₆S₄·4Na | 992.81 | Azo, methoxy, sulfonate | Biphenyl-azo-naphthalene |
| Tetrasodium EDTA | C₁₀H₁₂N₂O₈Na₄ | 380.2 | Carboxylate, ethylenediamine | Linear chelator |
| Fosfestrol Tetrasodium | C₁₈H₁₈O₈P₂·4Na | ~594.2 (estimated) | Phosphate, stilbene | Diethylstilbestrol derivative |
| Azovan Blue (C.I. Direct Blue 53) | C₃₄H₂₄N₆O₁₄S₄·4Na | 960.84 | Azo, sulfonate, amino | Biphenyl-azo-naphthalene |
*Note: The molecular formula and weight are inferred from structurally similar compounds like Direct Blue 15 .
Functional Differences
- Azo vs. Carbonyl Linkages : Azo-based compounds (e.g., Direct Blue 15, Azovan Blue) exhibit vivid coloration due to conjugated π-systems but face regulatory scrutiny due to benzidine-related toxicity . In contrast, carbonyl-linked derivatives may offer enhanced photostability and reduced mutagenicity.
- Chelating Ability : Tetrasodium EDTA’s carboxylate groups enable strong metal ion binding, making it ideal for water treatment, whereas sulfonate-rich dyes lack significant chelation capacity .
- Biological Activity : Fosfestrol tetrasodium, a phosphate ester, acts as a prodrug for hormonal therapy, unlike inert dyes or chelators .
Performance and Application Comparison
Solubility and Stability
| Compound | Water Solubility | Stability in Alkaline Conditions | Lightfastness |
|---|---|---|---|
| This compound | High | Moderate | High |
| Direct Blue 15 | High | Low (azo bond degradation) | Moderate |
| Tetrasodium EDTA | High | High | N/A |
| Azovan Blue | High | Moderate | Low |
- Carbonyl vs. Azo Stability : The carbonyl bridge in this compound likely enhances chemical stability compared to azo dyes, which degrade under UV exposure or reductive conditions .
Toxicity and Regulatory Considerations
| Compound | Key Risks | Regulatory Status |
|---|---|---|
| This compound | Potential mutagen (inferred from azo analogs) | Restricted in consumer products |
| Direct Blue 15 | Benzidine derivative; carcinogenic | Banned in EU under REACH |
| Azovan Blue | Tumorigenic (animal studies) | Limited to non-food applications |
| Tetrasodium EDTA | Low acute toxicity | GRAS (FDA) for food use |
- Azo Dyes: Benzidine-based dyes like Direct Blue 15 are classified as carcinogens, prompting substitution with safer alternatives .
- Fosfestrol : Hormonal effects necessitate controlled medical use .
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